2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride typically involves the reaction of 6-methoxy-3-phenylquinoline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazino derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reaction conditions and optimizing parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various quinoline derivatives.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-3-phenylquinoline
- 6-Methoxy-3-phenylquinoline
- 2-Hydrazinoquinoline
Uniqueness
2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride is unique due to the presence of both the hydrazino and methoxy groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1170105-50-6 |
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Molecular Formula |
C16H16ClN3O |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
(6-methoxy-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C16H15N3O.ClH/c1-20-13-7-8-15-12(9-13)10-14(16(18-15)19-17)11-5-3-2-4-6-11;/h2-10H,17H2,1H3,(H,18,19);1H |
InChI Key |
BUHRLSWGPHCSHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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